4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid
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Overview
Description
4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Benzyloxy Protection: The hydroxyl group of 4-hydroxybenzoic acid is protected by reacting it with benzyl bromide in the presence of a base such as potassium carbonate, yielding 4-benzyloxybenzoic acid.
Fluorination: The benzyloxybenzoic acid is then subjected to electrophilic fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atom at the ortho position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions to yield a non-fluorinated benzoic acid derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: 4-(4-Carboxyphenyl)-2-fluorobenzoic acid.
Reduction: 4-(4-Benzyloxyphenyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxyphenylacetic acid: Similar structure but lacks the fluorine atom.
4-(4-Benzyloxyphenyl)benzoic acid: Similar structure but lacks the fluorine atom.
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-(4-Benzyloxyphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYULUWACLQSZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692255 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-07-8 |
Source
|
Record name | 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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